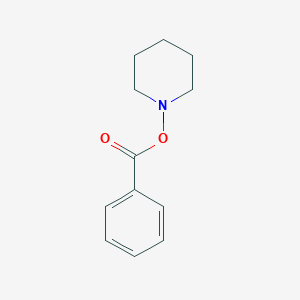

Piperidin-1-YL benzoate

Description

Piperidin-1-yl benzoate is a benzoic acid ester derivative featuring a piperidine moiety, a six-membered amine ring. This compound and its derivatives are prominent in medicinal chemistry due to their structural versatility, which allows for modifications enhancing pharmacological properties. For instance, 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate (4a) has been synthesized as a local anesthetic, demonstrating high efficacy in preclinical studies . Derivatives like Methyl 3-iodo-4-(piperidin-1-yl)benzoate (CAS: 1131614-63-5) serve as intermediates in drug development, highlighting the compound’s adaptability in organic synthesis . Piperidin-1-yl benzoate derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions, as seen in the preparation of Compound 48 from 4-(piperidin-1-yl)aniline .

Properties

IUPAC Name |

piperidin-1-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBTNPVRWWWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460874 | |

| Record name | 1-(Benzoyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5542-49-4 | |

| Record name | 1-(Benzoyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Piperidine with Benzoic Acid or Benzoyl Chloride

The primary and most common synthetic route to prepare Piperidin-1-yl benzoate involves the esterification of piperidine with benzoic acid derivatives. Two main approaches are used:

Direct Esterification with Benzoic Acid: This method typically requires activation of the carboxylic acid group, often through the use of coupling agents or catalysts, to facilitate ester bond formation with the piperidine nitrogen.

Reaction with Benzoyl Chloride: More commonly, piperidine is reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The base acts to neutralize the hydrochloric acid generated during the reaction. This reaction is generally carried out under reflux conditions to ensure complete conversion to the ester.

The reaction scheme is as follows:

$$

\text{Piperidine} + \text{Benzoyl chloride} \xrightarrow[\text{Reflux}]{\text{Base}} \text{Piperidin-1-yl benzoate} + \text{HCl}

$$

Industrial Scale Production

For industrial applications, continuous flow reactors are employed to scale up the synthesis of Piperidin-1-yl benzoate. This allows for:

- Enhanced control over reaction parameters such as temperature and residence time.

- Improved yields and reproducibility.

- Use of catalysts such as Lewis acids to increase esterification efficiency.

Multi-Step Synthetic Routes for Derivatives

In research settings, derivatives of Piperidin-1-yl benzoate are synthesized via multi-step reactions involving:

- Alkylation: For example, alkylation of substituted benzoic acids or piperidine derivatives using bases like anhydrous sodium carbonate in solvents such as dimethylformamide (DMF).

- Esterification: Using coupling agents such as 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

- Subsequent Alkylation: Further modification of the piperidine ring or benzoate moiety in solvents like toluene with potassium carbonate as a base.

These steps are optimized for reaction time (typically 8–12 hours) and solvent polarity to maximize yield and purity while minimizing byproducts.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Pyridine, triethylamine, K₂CO₃ | Neutralizes HCl, facilitates esterification |

| Solvent | Toluene, DMF, THF | Choice affects solubility and reaction rate |

| Temperature | Reflux (80–110 °C depending on solvent) | Ensures complete reaction |

| Reaction Time | 8–12 hours | Optimized for maximum yield |

| Catalysts | Lewis acids (e.g., ZnCl₂) | Enhance esterification efficiency |

Analytical Characterization

To confirm the structure and purity of Piperidin-1-yl benzoate, the following techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR reveals aromatic protons (δ 7.2–8.4 ppm) and piperidinyl protons (δ 1.3–3.3 ppm), confirming substitution patterns.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirms molecular weight (m/z 205.25 g/mol) and purity (>95%).

- X-ray Crystallography: Provides detailed molecular geometry and bond lengths.

Research Findings and Case Studies on Preparation

Benzoate Compound Synthesis for Local Anesthetic Activity

A study on benzoate compounds designed as local anesthetics utilized a three-step synthesis process involving alkylation, esterification, and further alkylation under mild conditions with high total yields. This approach prioritized simple operation and scalability, reflecting practical synthetic strategies applicable to Piperidin-1-yl benzoate and its analogs.

Reaction Pathway Advantages

- Mild reaction conditions preserve sensitive functional groups.

- High yields reduce waste and cost.

- Simple purification through recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification with benzoyl chloride | Piperidine, benzoyl chloride, pyridine or triethylamine | Reflux in toluene, 8–12 h | 75–90 | High yield, straightforward | Requires handling acid chlorides |

| Multi-step alkylation and esterification | Piperidine derivatives, benzoic acid derivatives, CDI, K₂CO₃ | DMF, THF, toluene, 8–12 h | 65–85 | Allows derivative synthesis | Longer reaction times, multiple steps |

| Continuous flow reactor synthesis | Same as batch but in flow system | Controlled temperature, catalyst use | >90 | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-YL benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Piperidin-1-yl methanol.

Substitution: Piperidin-1-yl derivatives with various substituents.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Piperidin-1-YL benzoate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : Undergoing nucleophilic substitutions to introduce different functional groups.

- Reduction and Oxidation : Transforming into alcohols or N-oxide derivatives, respectively.

These reactions enable the compound to be a precursor for synthesizing pharmaceuticals and specialty chemicals.

Biological Applications

Pharmacological Potential

Research indicates that Piperidin-1-YL benzoate has potential pharmacological properties, particularly in the development of analgesic and anesthetic agents. A study highlighted its role in evaluating enzyme-substrate interactions, which is crucial for drug design .

Case Study: Local Anesthetic Properties

A comparative study on benzoate derivatives revealed that compounds similar to Piperidin-1-YL benzoate exhibited significant local anesthetic effects. These compounds were synthesized through a series of modifications that improved their efficacy while reducing toxicity .

Medicinal Chemistry

Lead Compound for Drug Development

Piperidin-1-YL benzoate has been identified as a lead compound in drug discovery due to its ability to interact with various biological targets. Its derivatives have shown promise in treating conditions such as pain management and neurological disorders.

Recent Advances

Recent advancements in synthesizing piperidine derivatives using novel catalytic methods have enhanced the efficiency of producing Piperidin-1-YL benzoate and its analogs. These methods include metal-catalyzed hydrogenation processes that yield high purity products suitable for pharmaceutical applications .

Industrial Applications

Intermediate in Chemical Production

In industrial settings, Piperidin-1-YL benzoate is utilized as an intermediate in the production of specialty chemicals. Its unique chemical properties make it suitable for creating various derivatives that find applications in agrochemicals and polymer industries.

Data Table: Comparison of Piperidin-1-YL Benzoate with Related Compounds

| Compound Name | Structure Type | Primary Application | Notable Properties |

|---|---|---|---|

| Piperidin-1-YL Benzoate | Ester | Drug development | Analgesic, anesthetic potential |

| Benzocaine | Ester of PABA | Local anesthetic | Widely used in dentistry |

| Piperidine | Heterocycle | Organic synthesis | Basic building block |

| Piperidin-4-yl Benzoate | Ester | Drug design | Similar pharmacological profile |

Mechanism of Action

The mechanism of action of Piperidin-1-YL benzoate involves its interaction with specific molecular targets. For instance, it can bind to sodium ion channels in nerve cells, blocking the conduction of nerve impulses. This results in its anesthetic effect by reducing the excitability of the nerve membrane and preventing the passage of sodium ions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperidin-1-yl benzoate shares structural similarities with other benzoate esters and piperidine-containing compounds. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzoate Derivatives

- Piperidine vs.

Physical and Chemical Properties

- Odor and Solubility : Unlike benzyl benzoate (balsamic odor) or methyl benzoate (cananga-like scent), piperidin-1-yl derivatives are typically odorless, prioritizing medicinal over aromatic applications .

- Thermal Stability : Derivatives like 4c and 4d (m.p. 94°C and 92°C, respectively) show moderate thermal stability, suitable for pharmaceutical formulations .

- NMR Characteristics : Substituents significantly influence chemical shifts. For example, (S)-2-(2-cyclopropyl-2-oxoethyl)piperidin-1-yl benzoate (78') exhibits distinct $^{13}\text{C}$ NMR signals (δ 170–175 ppm for carbonyl groups) .

Biological Activity

Piperidin-1-YL benzoate is a chemical compound that belongs to the class of piperidine derivatives, characterized by a piperidine ring linked to a benzoate ester group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Chemical Structure and Properties

- Molecular Formula : C12H15NO2

- CAS Number : 5542-49-4

- Molecular Weight : 219.25 g/mol

The structure of Piperidin-1-YL benzoate can be represented as follows:

Piperidin-1-YL benzoate exhibits a range of biological activities primarily through its interaction with various molecular targets. The compound's mechanism of action can include:

- Anticancer Activity : Piperidine derivatives, including Piperidin-1-YL benzoate, have shown potential anticancer effects by inhibiting tumor cell proliferation and metastasis in vitro and in vivo.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting biochemical pathways relevant to disease processes, such as diabetes management .

Research Findings

Recent studies have highlighted the biological activity of Piperidin-1-YL benzoate in various contexts:

- Antiproliferative Effects : Research indicates that Piperidin-1-YL benzoate may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antidiabetic Potential : A study on related piperidine compounds suggests that modifications can lead to better stability and bioavailability, making them suitable candidates for diabetes treatment .

- Analgesic Properties : The compound has been explored for its potential analgesic effects, indicating its relevance in pain management therapies .

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives demonstrated that Piperidin-1-YL benzoate exhibited significant antiproliferative activity against breast cancer cell lines. The results showed a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Diabetes Management

In another investigation focused on piperidine derivatives, researchers found that Piperidin-1-YL benzoate analogs displayed inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests possible applications in developing antidiabetic medications .

Data Table: Biological Activities of Piperidin-1-YL Benzoate

Q & A

Basic: What synthetic methodologies are effective for preparing Piperidin-1-YL benzoate derivatives?

Piperidin-1-YL benzoate derivatives are typically synthesized via multi-step alkylation and esterification reactions. For example, alkylation of 4-(propylamino)benzoic acid using anhydrous sodium carbonate in DMF, followed by esterification with CDI (1,1'-carbonyldiimidazole) in THF, and subsequent alkylation with piperidine derivatives in toluene using K₂CO₃ as a base . Reaction times (8–12 hours) and solvent selection (DMF, THF, toluene) are critical for optimizing yields. Contaminated byproducts can arise from incomplete deacidification or poor solvent polarity matching.

Advanced: How can computational modeling improve the design of Piperidin-1-YL benzoate-based inhibitors?

Ligand-based drug design (LBDD) techniques, such as 3D-QSAR and molecular docking, can predict binding affinities of Piperidin-1-YL benzoate derivatives to target proteins (e.g., DNA gyrase or JAK kinases). For instance, scaffold modifications to reduce lipophilicity while maintaining hydrogen-bonding interactions can be guided by pharmacophore modeling . Machine learning pipelines analyzing experimental datasets (e.g., IC₅₀ values) further refine structural optimizations.

Basic: What analytical techniques are recommended for characterizing Piperidin-1-YL benzoate purity and structure?

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.2–8.4 ppm) and piperidinyl protons (δ 1.3–3.3 ppm). Multiplicity patterns (e.g., dd, m) confirm substitution positions .

- HPLC-MS : ESI-MS (e.g., m/z 385.2 [M+H]⁺) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- X-ray Crystallography : SHELXL refines crystal structures, identifying bond lengths and angles critical for stability .

Advanced: How should researchers address batch-to-batch variability in Piperidin-1-YL benzoate synthesis?

Variability in peptide content, salt residues, or impurities (e.g., residual DMF) can be mitigated via:

- Strict QC Protocols : Mandate peptide content analysis, TFA removal (<1%), and solubility testing for sensitive assays .

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize stoichiometric ratios .

- Crystallization Optimization : Recrystallization in ethyl acetate/hexane mixtures improves purity .

Basic: What pharmacological activities have been reported for Piperidin-1-YL benzoate analogs?

Derivatives exhibit local anesthetic activity by blocking sodium channels, with efficacy comparable to lidocaine in nerve-conduction assays . Substitutions at the benzoate ring (e.g., nitro or methoxy groups) modulate potency, while piperidinyl alkyl chains influence lipid solubility and tissue penetration .

Advanced: How can structural contradictions in SAR studies be resolved?

Discrepancies in structure-activity relationships (SAR) may arise from:

- Conformational Flexibility : Molecular dynamics simulations can identify bioactive conformers overlooked in static models .

- Metabolic Instability : LC-MS/MS assays detect rapid degradation of labile esters, explaining reduced in vivo activity despite high in vitro potency .

- Off-Target Effects : Broad kinase profiling (e.g., Eurofins Panlabs® screens) clarifies selectivity .

Basic: What safety protocols are essential when handling Piperidin-1-YL benzoate?

- PPE : Wear nitrile gloves, chemical-resistant suits, and FFP3 respirators to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile solvents (e.g., toluene) .

- Waste Disposal : Neutralize acidic byproducts before disposal and avoid drain contamination .

Advanced: What strategies enhance the bioavailability of Piperidin-1-YL benzoate derivatives?

- Prodrug Design : Convert esters to amides or carbamates to resist esterase hydrolysis .

- Nanocarrier Encapsulation : Lipid nanoparticles (LNPs) improve solubility and prolong plasma half-life .

- P-glycoprotein Inhibition : Co-administration with verapamil enhances blood-brain barrier penetration .

Basic: How can researchers validate the reproducibility of biological assays for Piperidin-1-YL benzoate?

- Positive Controls : Include reference compounds (e.g., ropivacaine for anesthetic assays) to calibrate experimental conditions .

- Blinded Experiments : Randomize sample assignments and use automated pipetting to minimize bias .

- Statistical Power Analysis : Ensure n ≥ 3 replicates per group to detect ≥20% effect sizes with 80% power .

Advanced: What are the ethical considerations in preclinical testing of Piperidin-1-YL benzoate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.